
ベリヌラド
概要
説明
ベリヌラドは、痛風および高尿酸血症の治療のために開発された尿酸トランスポーター1(URAT1)の選択的阻害剤です。 腎臓からの排泄を促進することで血清尿酸レベルを低下させる高い効力があることで知られています 。 この化合物は、臨床試験で、高尿酸レベルに関連する状態の管理における有効性と安全性を示してきました .
2. 製法
ベリヌラドの合成は、いくつかのステップを伴い、キーとなる中間体の調製から始まります。 合成経路には、通常、次のステップが含まれます。
ナフタレン部分の形成: これは、ベリヌラド構造の重要な部分であるナフタレン環系を構築することを伴います。
官能基の導入: さまざまな官能基がナフタレン環に導入されて、その活性と選択性が向上します。
カップリング反応: 最後のステップは、ナフタレン部分を他の化学基とカップリングして、完全なベリヌラド分子を形成することです.
ベリヌラドの工業的生産方法は、効率的でスケーラブルになるように設計されており、最終製品の高収率と純度が保証されています。 これらの方法は、多くの場合、各ステップの効率を最大限にするために、制御された温度や圧力などの最適化された反応条件を伴います .
科学的研究の応用
Clinical Efficacy
Verinurad has been evaluated in multiple clinical trials to assess its efficacy in reducing sUA levels in patients with gout and hyperuricemia. The following table summarizes key findings from recent studies:
These studies indicate that verinurad significantly lowers sUA levels compared to placebo and demonstrates a dose-dependent response.
Pharmacokinetics and Safety
The pharmacokinetic profile of verinurad has been characterized through various studies. It is rapidly absorbed and reaches peak plasma concentrations within a few hours post-administration. The half-life allows for once-daily dosing, which is advantageous for patient compliance .
While verinurad is generally well-tolerated, some studies have reported renal adverse events, particularly when used as monotherapy. Therefore, it is often recommended to be used in combination with allopurinol to mitigate these risks while enhancing efficacy .
Combination Therapy
Recent research has explored the combination of verinurad with allopurinol, a traditional urate-lowering therapy. This combination aims to maximize uric acid reduction while minimizing potential side effects associated with higher doses of either agent alone.
- Phase IIa Study Findings : In a study comparing verinurad plus allopurinol versus allopurinol alone, significant reductions in sUA were observed in the combination group without an increase in adverse events compared to allopurinol monotherapy .
- Long-term Efficacy : Ongoing studies are investigating the long-term effects of this combination therapy on gout flares and overall patient quality of life.
作用機序
ベリヌラドは、腎臓での尿酸の再吸収に関与するURAT1トランスポーターを選択的に阻害することで効果を発揮します。 このトランスポーターを阻害することで、ベリヌラドは尿酸の排泄を促進し、血液中の尿酸レベルを低下させます 。 ベリヌラドの分子標的は、Cys-32、Ser-35、Phe-365、およびIle-481などのURAT1トランスポーター内の特定の残基を含みます 。 これらの残基は、尿酸輸送の高親和性結合と阻害に不可欠です .
6. 類似の化合物との比較
ベリヌラドは、URAT1を阻害する高い選択性と効力により、尿酸排泄促進薬の中で独特です。 類似の化合物には以下が含まれます。
ベンゾブロマロン: 別のURAT1阻害剤ですが、結合特性と効力は異なります.
スルフィンピラゾン: ベリヌラドと比較して、より幅広い標的を持つ尿酸排泄促進薬です.
プロベネシド: 他のトランスポーターも阻害するため、異なる薬理学的プロファイルを有する、よく知られた尿酸排泄促進薬です.
ベリヌラドは、URAT1トランスポーター内の重要な残基との特異的な相互作用により、その高い有効性と安全性プロファイルに貢献しています .
生化学分析
Biochemical Properties
Verinurad specifically inhibits URAT1 with a potency of 25 nM . High affinity inhibition of uric acid transport requires URAT1 residues Cys-32, Ser-35, Phe-365, and Ile-481 . Verinurad’s interaction with these residues is unique and crucial for its function .
Cellular Effects
Verinurad lowers serum uric acid levels by promoting its urinary excretion . It achieves this by inhibiting the reabsorption of uric acid back into the bloodstream via URAT1, a critical transporter for renal reabsorption of urate .
Molecular Mechanism
Verinurad binds to a common site in the core of the URAT1 transporter and sterically hinders the transit of uric acid through the substrate channel . This binding is competitive, meaning it competes with uric acid for the same binding site on URAT1 .
Temporal Effects in Laboratory Settings
Verinurad has been shown to produce sustained reductions in serum uric acid levels in clinical studies
Metabolic Pathways
Verinurad is primarily metabolized by multiple sequential metabolic pathways . It is excreted via the feces, while its metabolites M1 and M8 are excreted renally .
Transport and Distribution
Verinurad is a substrate of the hepatic uptake transporter organic anion-transporting polypeptide (OATP) 1B3 . It is also a substrate of the efflux transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), and renal transporter organic anion transporter 1 (OAT1) .
Subcellular Localization
Given its mechanism of action, it is likely to be localized at the cell membrane where it interacts with the URAT1 transporter .
準備方法
The synthesis of Verinurad involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Naphthalene Moiety: This involves the construction of the naphthalene ring system, which is a crucial part of the Verinurad structure.
Introduction of Functional Groups: Various functional groups are introduced to the naphthalene ring to enhance its activity and selectivity.
Coupling Reactions: The final step involves coupling the naphthalene moiety with other chemical groups to form the complete Verinurad molecule.
Industrial production methods for Verinurad are designed to be efficient and scalable, ensuring high yield and purity of the final product. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, to maximize the efficiency of each step .
化学反応の分析
ベリヌラドは、以下を含むいくつかの種類の化学反応を起こします。
酸化: この反応は、ベリヌラド分子への酸素の付加または水素の除去を伴います。 一般的に使用される酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: この反応は、水素の付加または酸素の除去を伴います。 一般的に使用される還元剤には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムがあります。
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、ベリヌラドの酸化は、さまざまな酸化誘導体の形成につながる可能性がある一方で、還元は化合物の還元型をもたらす可能性があります .
4. 科学研究への応用
ベリヌラドは、以下を含む幅広い科学研究への応用があります。
類似化合物との比較
Verinurad is unique among uricosuric agents due to its high selectivity and potency in inhibiting URAT1. Similar compounds include:
Benzbromarone: Another URAT1 inhibitor, but with different binding characteristics and potency.
Sulfinpyrazone: A uricosuric agent with a broader range of targets compared to Verinurad.
Probenecid: A well-known uricosuric agent that also inhibits other transporters, leading to a different pharmacological profile.
Verinurad stands out due to its specific interaction with key residues in the URAT1 transporter, which contributes to its high efficacy and safety profile .
生物活性
Verinurad (RDEA3170) is a potent and selective inhibitor of the uric acid transporter 1 (URAT1), primarily developed for the treatment of gout and hyperuricemia. The compound's biological activity is characterized by its ability to lower serum uric acid levels by inhibiting urate reabsorption in the renal tubules. This article examines the biological activity of verinurad, including its mechanism of action, pharmacokinetics, clinical studies, and safety profile.
Verinurad functions by specifically inhibiting URAT1, a key transporter involved in uric acid reabsorption. The inhibition occurs with a potency of 25 nM, which is significantly higher than that of other uricosuric agents. The binding affinity of verinurad to URAT1 relies on specific amino acid residues, notably Cys-32, Ser-35, Phe-365, and Ile-481. These residues are critical for the transport kinetics and binding interactions of URAT1 inhibitors .
Key Residues in URAT1 Interaction
Residue | Role |
---|---|
Cys-32 | Unique requirement for verinurad |
Ser-35 | Important for transport kinetics |
Phe-365 | Critical for binding affinity |
Ile-481 | Stabilizes the binding complex |
The structural pharmacology reveals that verinurad occupies a central cavity in URAT1, competing directly with urate for binding . This competitive inhibition effectively reduces uric acid levels in the bloodstream.
Pharmacokinetics
The pharmacokinetics of verinurad have been evaluated in several clinical studies. A Phase 1 study assessed its pharmacokinetic parameters in healthy participants, revealing that the maximum concentration (C_max) and area under the curve (AUC) values were dose-dependent. For instance:
Study Group | C_max (ng/mL) | AUC (ng·h/mL) |
---|---|---|
Healthy Asian Participants | 73.6 | 478 |
Healthy Chinese Participants | 42.0 | 264 |
Non-Asian Participants | 36.3 | 271 |
These findings indicate that renal function significantly influences the pharmacokinetics of verinurad, with increased C_max and AUC observed in participants with renal impairment .
Clinical Efficacy
Verinurad has shown promising results in clinical trials aimed at managing hyperuricemia associated with gout. A Phase 2a trial demonstrated that combining verinurad with febuxostat effectively lowered serum uric acid levels while being well tolerated by patients with type 2 diabetes and albuminuria .
Summary of Clinical Trials
Trial Phase | Combination | Population | Outcome |
---|---|---|---|
Phase 1 | Verinurad + Allopurinol | Healthy participants | Safety and pharmacokinetics |
Phase 2a | Verinurad + Febuxostat | Patients with type 2 diabetes and hyperuricemia | Reduced serum uric acid |
Phase 2b | Verinurad + Allopurinol | Patients with chronic kidney disease | Ongoing evaluation |
Safety Profile
The safety profile of verinurad has been assessed across multiple studies, with no serious adverse events reported during trials. The most common side effects include mild gastrointestinal disturbances and headache. Importantly, no deaths occurred during these studies, indicating a favorable safety margin for this compound .
特性
IUPAC Name |
2-[3-(4-cyanonaphthalen-1-yl)pyridin-4-yl]sulfanyl-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-20(2,19(23)24)25-18-9-10-22-12-17(18)16-8-7-13(11-21)14-5-3-4-6-15(14)16/h3-10,12H,1-2H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBOLPLTQDKXPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)SC1=C(C=NC=C1)C2=CC=C(C3=CC=CC=C32)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352792-74-5 | |
Record name | Verinurad [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1352792745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Verinurad | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11873 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VERINURAD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12WJ62D047 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。